molecular formula C17H20N4O B10983812 N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B10983812
M. Wt: 296.37 g/mol
InChI Key: SBJJDGLGBBIUTJ-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic compound featuring a propanamide backbone with two critical substituents:

  • A 1H-imidazol-2-yl group attached to the amide nitrogen.
  • A 1-isopropyl-substituted indol-3-yl group at the terminal carbon of the propanamide chain.

Its molecular formula is C17H20N4O (calculated molecular weight: 296.37 g/mol).

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C17H20N4O/c1-12(2)21-11-13(14-5-3-4-6-15(14)21)7-8-16(22)20-17-18-9-10-19-17/h3-6,9-12H,7-8H2,1-2H3,(H2,18,19,20,22)

InChI Key

SBJJDGLGBBIUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3

Origin of Product

United States

Preparation Methods

Indole Core Synthesis

The 1-isopropylindole moiety is commonly prepared via Fischer indole synthesis, employing phenylhydrazine and 3-methyl-2-butanone under acidic conditions. Cyclization occurs at elevated temperatures (80–120°C) in solvents such as acetic acid or ethanol, yielding the substituted indole with regioselectivity governed by the ketone’s steric and electronic properties. Alternative methods include Madelung cyclization of N-alkyl-o-toluidines, though this approach is less favored due to harsh reaction conditions (e.g., strong bases at >200°C).

Imidazole Core Synthesis

The imidazole-2-amine component is synthesized via the Debus-Radziszewski reaction, involving condensation of glyoxal, ammonia, and an appropriate aldehyde. For the 2-aminoimidazole derivative, glyoxal is reacted with ammonium acetate and formaldehyde in methanol under reflux, followed by purification via recrystallization. Protective groups such as Boc (tert-butoxycarbonyl) are often employed to prevent unwanted side reactions during subsequent coupling steps.

Propanamide Linker Formation

The propanamide spacer is introduced through acylation or alkylation. A preferred method involves reacting 3-(1-isopropyl-1H-indol-3-yl)propanoic acid with imidazole-2-amine using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF. Alternatively, Michael addition of acryloyl chloride to the imidazole nitrogen, followed by indole coupling, has been reported.

Detailed Synthetic Protocols

Fischer Indole Synthesis of 1-Isopropyl-1H-Indole

Reagents :

  • Phenylhydrazine (10 mmol)

  • 3-Methyl-2-butanone (12 mmol)

  • Concentrated HCl (catalytic)

  • Ethanol (50 mL)

Procedure :

  • Dissolve phenylhydrazine and 3-methyl-2-butanone in ethanol.

  • Add concentrated HCl (2 drops) and reflux at 85°C for 8 hours.

  • Cool the mixture, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane:ethyl acetate 4:1) to obtain 1-isopropyl-1H-indole (yield: 68–72%).

Debus-Radziszewski Synthesis of Imidazole-2-Amine

Reagents :

  • Glyoxal (40% aqueous solution, 5 mmol)

  • Ammonium acetate (15 mmol)

  • Formaldehyde (37% aqueous solution, 5 mmol)

  • Methanol (30 mL)

Procedure :

  • Mix glyoxal, ammonium acetate, and formaldehyde in methanol.

  • Reflux at 65°C for 6 hours.

  • Evaporate the solvent and recrystallize the residue from hot water to yield imidazole-2-amine (yield: 55–60%).

Coupling via Propanamide Formation

Reagents :

  • 1-Isopropyl-1H-indole-3-propanoic acid (5 mmol)

  • Imidazole-2-amine (5.5 mmol)

  • EDCl (6 mmol)

  • HOBt (6 mmol)

  • DMF (20 mL)

Procedure :

  • Activate the carboxylic acid by stirring with EDCl and HOBt in DMF for 30 minutes at 0°C.

  • Add imidazole-2-amine and stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (CH₂Cl₂:MeOH 9:1) to obtain the target compound (yield: 65–70%).

Optimization and Mechanistic Insights

Catalytic and Solvent Effects

The use of p-toluenesulfonic acid (p-TSA) in acetonitrile significantly enhances coupling efficiency by protonating the indole nitrogen, increasing electrophilicity at the 3-position. Polar aprotic solvents like DMF improve reagent solubility but may necessitate lower temperatures to minimize racemization.

Protective Group Strategies

Boc protection of the imidazole NH prevents unwanted alkylation during indole coupling. Deprotection with TFA (trifluoroacetic acid) in dichloromethane restores the amine functionality without degrading the indole moiety.

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry of EDCl/HOBt and stepwise addition of reagents reduce di-acylation byproducts.

  • Hydrolysis : Anhydrous conditions and molecular sieves prevent amide bond cleavage.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, imidazole-H), 7.68–7.12 (m, 4H, indole-H), 4.95 (sept, J=6.8 Hz, 1H, isopropyl-CH), 3.45 (t, J=7.2 Hz, 2H, CH₂CO), 2.89 (t, J=7.2 Hz, 2H, CH₂N), 1.52 (d, J=6.8 Hz, 6H, isopropyl-CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₇H₂₁N₄O [M+H]⁺: 313.1764; found: 313.1766 .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the imidazole or indole rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is C17H20N4O, with a molecular weight of approximately 296.37 g/mol. The compound's structure features:

  • Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for various natural products.
  • Indole structure : Commonly found in many biologically active compounds, contributing to its pharmacological properties.
  • Propanamide group : Enhances solubility and bioavailability.

This compound exhibits notable biological activity, particularly as an antagonist at serotonin receptors. This suggests potential therapeutic applications in treating psychiatric disorders and other conditions influenced by serotonin signaling. Additionally, compounds with similar structures have been explored for their antimicrobial and antitubercular properties, indicating a broad spectrum of biological effects.

Medicinal Chemistry Applications

The compound's unique pharmacological profile positions it as a promising candidate for drug development. Key applications include:

Psychiatric Disorders

  • Mechanism of Action : As a serotonin receptor antagonist, it may help regulate mood and alleviate symptoms associated with depression and anxiety disorders.
  • Research Findings : Studies have demonstrated that similar compounds can modulate serotonin levels effectively, which is crucial for psychiatric treatment.

Antimicrobial Properties

  • Potential Uses : The compound has shown promise against various bacterial strains, suggesting applications in developing new antibiotics.
  • Case Studies : Research on structurally related compounds indicates effectiveness against resistant strains of bacteria, highlighting the need for further exploration of this compound's antimicrobial potential.

Anticancer Activity

  • Research Insights : Compounds with imidazole and indole structures have been linked to anticancer properties. This compound may exhibit similar effects through mechanisms such as apoptosis induction in cancer cells.
  • Comparative Studies : Similar derivatives have been tested against various cancer cell lines, showing significant inhibitory effects on tumor growth .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Interaction studies focus on its binding affinity and selectivity towards serotonin receptors using techniques such as:

TechniqueDescription
Molecular DockingSimulates the interaction between the compound and target receptors.
Binding AssaysMeasures the affinity of the compound for serotonin receptors.

Comparative Analysis with Related Compounds

A comparative analysis reveals that while many compounds share structural similarities with this compound, its specific combination of functional groups contributes to unique pharmacological properties.

Compound NameStructureUnique Features
5-Hydroxytryptamine (Serotonin)C10H12N2ONatural neurotransmitter; regulates mood
IndomethacinC19H16ClN3O4SNonsteroidal anti-inflammatory drug
1-MethyltryptamineC11H14N2Naturally occurring tryptamine; psychoactive properties

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The imidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in heterocyclic substituents, indole modifications, and biological activities (where reported). Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogs
Compound Name Indole Substituent Heterocycle Molecular Formula Molecular Weight (g/mol) Reported Activity/Notes Reference
Target Compound 1-isopropyl 1H-imidazol-2-yl C17H20N4O 296.37 N/A (hypothesized receptor binding) -
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide 6-chloro (N-1) Benzimidazol-2-yl C20H19ClN4O 366.8 Unspecified; chloro may enhance binding affinity [9]
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide None (indol-3-yl) Benzimidazol-5-yl C18H16N4O 304.3 N/A [10]
(S)-9a (Lead FPR2 agonist) 4-methoxyphenyl (ureido) Pyridinyl/cyclohexyl Complex ~550 Potent FPR2 agonist; high selectivity over FPR1 [2]
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide None Benzoimidazol-2-yl, isoxazol-3-yl C15H16N4O2 284.3 N/A; isoxazole may alter metabolic stability [3]

Key Observations

Heterocyclic Substitutions
  • Imidazole vs.
  • Ureido Modifications : Compounds like (S)-9a incorporate ureido groups, which enhance FPR2 selectivity via hydrogen bonding. The target compound lacks this feature, suggesting divergent receptor interactions.
Indole Modifications
  • N-1 Substituents : The isopropyl group in the target compound increases lipophilicity compared to unsubstituted indoles (e.g., [10]) or chloro-substituted analogs ([9]). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Positional Effects : The 3-yl indole substitution (common across analogs) is critical for maintaining planar aromatic interactions, as seen in FPR2 agonists .
Pharmacokinetic Considerations
  • Metabolic Stability : Ureido derivatives in [2] showed improved metabolic stability over earlier leads. The target compound’s isopropyl group may similarly resist oxidation, though direct data is unavailable.

Biological Activity

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article presents an overview of its biological activity, including its interactions with various biological systems, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound has the molecular formula C17H20N4OC_{17}H_{20}N_{4}O and a molecular weight of approximately 296.37 g/mol. Its structure consists of an imidazole ring fused with an indole moiety, along with a propanamide functional group, which contributes to its pharmacological properties .

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an antagonist at serotonin receptors . This activity suggests potential applications in treating psychiatric disorders and other conditions influenced by serotonin signaling. Additionally, compounds with similar structures have been explored for their antimicrobial and antitubercular properties , indicating a broad spectrum of biological effects.

Key Biological Activities

  • Serotonin Receptor Antagonism : The compound's ability to interact with serotonin receptors positions it as a candidate for treating mood disorders.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may possess similar properties.

Synthesis

The synthesis of this compound typically involves several synthetic steps that incorporate the imidazole and indole structures effectively. The precise methods can vary but usually include:

  • Formation of the imidazole ring.
  • Coupling with the indole moiety.
  • Introduction of the propanamide group.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundSerotonin receptor antagonist
IndomethacinAnti-inflammatory
5-Hydroxytryptamine (Serotonin)Natural neurotransmitter

Example Study

In one study exploring similar indole-based compounds, researchers found that modifications to the indole structure significantly enhanced receptor binding affinity and selectivity. These findings suggest that further optimization of this compound could lead to improved therapeutic profiles for psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling imidazole and indole derivatives via amide bond formation. For example, a base-catalyzed reaction using hydroxylamine hydrochloride (common in imidazole functionalization) followed by nucleophilic substitution for indole alkylation . Optimization includes adjusting solvents (e.g., methanol or DMF), temperature (65–80°C), and catalyst selection (e.g., palladium for hydrogenation steps). Purity can be enhanced via column chromatography with ethyl acetate/ethanol gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • NMR : Confirm the presence of imidazole (δ 7.0–7.5 ppm for aromatic protons) and indole (δ 6.5–7.8 ppm) moieties, along with alkyl chain integration (e.g., propionamide protons at δ 2.5–3.5 ppm) .
  • FTIR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~340–360) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies using HPLC under controlled conditions:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via retention time shifts .
  • Thermal Stability : Heat samples to 40–60°C and analyze decomposition products using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS to identify discrepancies caused by poor absorption or rapid metabolism .
  • Target Engagement Assays : Use fluorescence polarization or SPR to confirm binding affinity to proposed targets (e.g., kinase or GPCRs) in physiological conditions .

Q. How can computational modeling predict interactions between this compound and biological targets like formyl-peptide receptors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with receptor structures (e.g., FPR2 from PDB 6VHA). Key interactions include hydrogen bonds with imidazole NH and hydrophobic contacts with the indole-propane chain .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the indole (e.g., halogenation) or imidazole (e.g., methyl groups) and test activity in assays (e.g., antimicrobial MIC or cytotoxicity MTT) .
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodology :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines .
  • Metabolic Studies : Use Seahorse assays to compare mitochondrial respiration and glycolytic flux, which may explain variability in IC50 values .

Q. What are best practices for validating synthetic intermediates with complex stereochemistry?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and confirm purity (>98%) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar imidazole derivatives .

Comparative Analysis

Table 1 : Key structural and functional analogs for SAR studies

Compound NameStructural ModificationsBioactivity Insights
N-[4-(1,1-dioxido-thiazinan)phenyl]-3-indolepropanamideThiazinane-dioxide substituentEnhanced antimicrobial activity
3-(1H-imidazol-1-yl)propanimidamideSimplified amide backboneLower kinase inhibition potency
N'-Hydroxy-propanimidamide derivativesHydroxyl group additionImproved solubility and metabolic stability

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